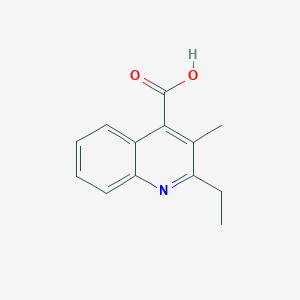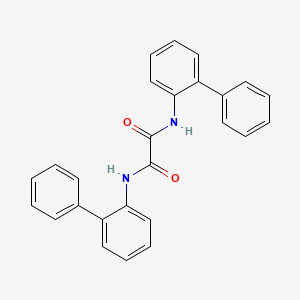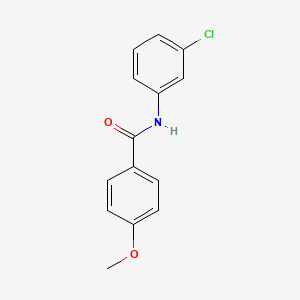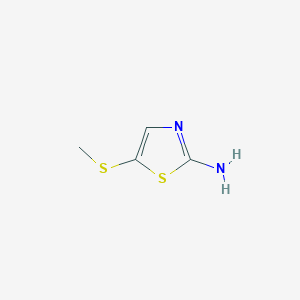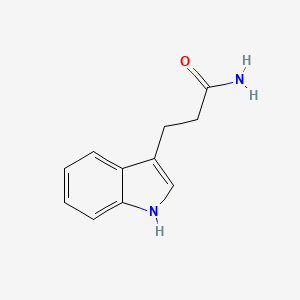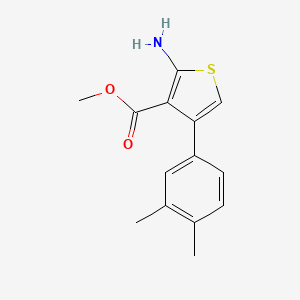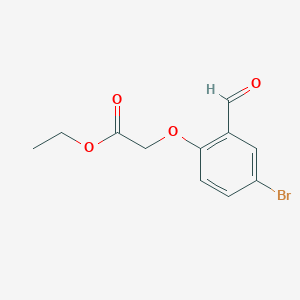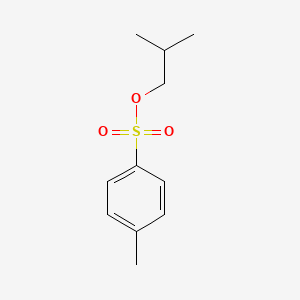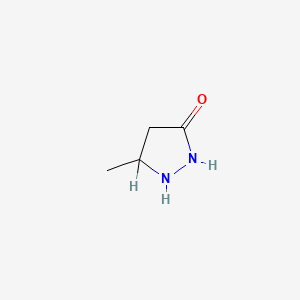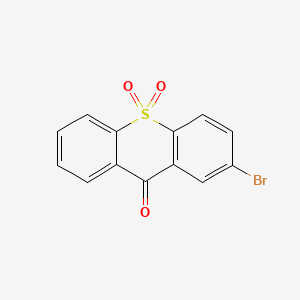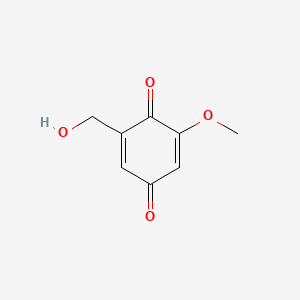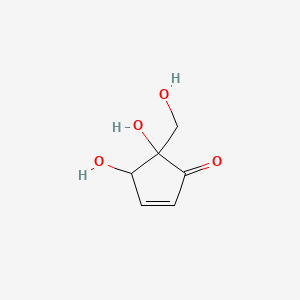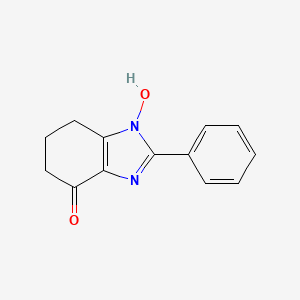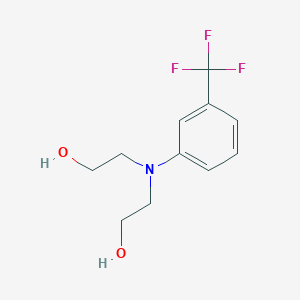
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol
Descripción general
Descripción
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol (TFMPDE) is a novel compound that has been gaining attention in the scientific community due to its wide range of applications and potential for further research. TFMPDE is a polyfunctional compound that has been used in a variety of organic synthesis reactions and has been explored for its potential to be used in pharmaceuticals and other biomedical applications.
Mecanismo De Acción
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a polyfunctional compound, meaning that it can act as both a nucleophile and an electrophile in a reaction. As a nucleophile, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol can react with electrophiles such as aldehydes and ketones to form a new bond. As an electrophile, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol can react with nucleophiles such as amines and alcohols to form a new bond.
Efectos Bioquímicos Y Fisiológicos
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been explored for its potential to be used in pharmaceuticals and other biomedical applications. In vitro studies have shown that 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has the potential to inhibit the growth of certain types of cancer cells. In addition, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a versatile compound that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and is relatively inexpensive. One of the main advantages of using 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol in lab experiments is its low toxicity. However, it is important to note that 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol is a relatively new compound and there is still much to be explored in terms of its potential applications.
Direcciones Futuras
There are a number of potential future directions for research involving 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol. These include further exploration of its potential to be used in pharmaceuticals and other biomedical applications, as well as its potential to be used in the synthesis of other compounds. In addition, further research into the mechanism of action of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol and its biochemical and physiological effects could lead to new and improved applications. Finally, further research into the synthesis of 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol could lead to more efficient and cost-effective methods of production.
Aplicaciones Científicas De Investigación
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds such as heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as a starting material for the synthesis of other compounds, such as quinolines, thiophenes, and thiazoles. In addition, 2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol has been used in the synthesis of fluorescent probes and in the preparation of bioactive compounds.
Propiedades
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)9-2-1-3-10(8-9)15(4-6-16)5-7-17/h1-3,8,16-17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXRYPPKUCHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295614 | |
| Record name | 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((3-(Trifluoromethyl)phenyl)azanediyl)diethanol | |
CAS RN |
323-79-5 | |
| Record name | 323-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-{[3-(Trifluoromethyl)phenyl]azanediyl}di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



